4-(1,3-Benzoxazol-2-yl)butanoic acid
Description
Historical Context and Evolution of Benzoxazole (B165842) Chemistry
The journey of benzoxazole chemistry began in the late 19th and early 20th centuries, with initial explorations into the synthesis and properties of this unique heterocyclic system. Benzoxazoles are bicyclic compounds, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This fusion imparts a rigid, planar structure with a unique electronic distribution, making it an attractive scaffold for medicinal chemists and material scientists. jocpr.com
Early synthetic methods often involved the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and strong acids like polyphosphoric acid. globalresearchonline.net Over the decades, synthetic methodologies have evolved to become more efficient, milder, and more versatile, allowing for the introduction of a wide array of substituents at various positions of the benzoxazole ring. nist.gov This has led to the creation of extensive libraries of benzoxazole derivatives, which have been screened for a multitude of biological activities.
The discovery of naturally occurring benzoxazoles with potent biological activities, such as the antibiotic calcimycin, further fueled interest in this heterocyclic core. docbrown.info Today, benzoxazole derivatives are investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.netresearchgate.net
Significance of 4-(1,3-Benzoxazol-2-yl)butanoic acid within Heterocyclic Compound Research
This compound is a noteworthy compound within the vast landscape of heterocyclic research due to the combination of two key structural features: the benzoxazole core and the butanoic acid side chain. The benzoxazole moiety, as previously mentioned, is a well-established pharmacophore known to interact with various biological targets. jocpr.com The butanoic acid side chain introduces a flexible, four-carbon linker terminating in a carboxylic acid group.
The carboxylic acid functional group is of particular importance as it can participate in hydrogen bonding, act as a proton donor, and can be readily converted into a variety of derivatives such as esters and amides. This versatility allows for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity, and provides a handle for further chemical modifications. The flexible alkyl chain allows the benzoxazole ring to orient itself within a binding pocket of a biological target.
While specific research on this compound is not extensively documented, studies on closely related compounds, such as derivatives of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid, have demonstrated significant analgesic and anti-inflammatory properties. researchgate.net This suggests that the butanoic acid side chain, when attached to a benzoxazole-related scaffold, can lead to compounds with valuable biological activities.
Scope and Research Objectives for Scholarly Investigations of this compound
Given the limited specific data on this compound, scholarly investigations would need to begin with fundamental research. The primary objectives of such studies would be:
Development of an Efficient Synthetic Route: A crucial first step would be to establish a reliable and high-yielding synthesis of this compound. A likely approach would involve the condensation of o-aminophenol with glutaric acid or glutaric anhydride, potentially exploring various catalysts and reaction conditions to optimize the yield and purity. globalresearchonline.netnih.gov
Thorough Physicochemical and Spectroscopic Characterization: Once synthesized, the compound would require comprehensive characterization to confirm its structure and purity. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Evaluation of Biological Activity: Based on the known activities of the benzoxazole class, initial biological screening of this compound would likely focus on its potential as an antimicrobial and anti-inflammatory agent. nih.govdocbrown.info Further studies could explore its anticancer and other therapeutic potentials.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a series of derivatives would be essential to establish a structure-activity relationship. This would involve modifying the butanoic acid side chain (e.g., esterification, amidation) and potentially substituting the benzene ring of the benzoxazole core to understand how these changes affect biological activity.
The following sections will delve into the hypothetical, yet scientifically plausible, details of the synthesis and properties of this compound, based on the established principles of benzoxazole chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALGCDDZSUXDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways for 4-(1,3-Benzoxazol-2-yl)butanoic acid and its Analogues
The construction of the benzoxazole (B165842) ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from classical condensation reactions to modern catalytic and oxidative strategies.
The most fundamental and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of 2-aminophenols with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides, esters, or nitriles). nih.govrsc.org For the specific synthesis of this compound, a classical approach would involve the reaction of 2-aminophenol (B121084) with a five-carbon dicarboxylic acid derivative, such as glutaric acid or glutaric anhydride, typically under acidic conditions and with heat to facilitate dehydration and ring closure.
Contemporary advancements often focus on one-pot procedures. For instance, a sequential one-pot synthesis can involve an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to form the benzoxazole heterocycle. organic-chemistry.org Another modern approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, which provides a versatile route to a library of benzoxazole derivatives. organic-chemistry.org
In recent years, the principles of green chemistry have been increasingly applied to benzoxazole synthesis to create more environmentally benign processes. Key areas of focus include the use of alternative solvents, recyclable catalysts, and milder reaction conditions.
Solvent Choice: A significant green innovation is the replacement of volatile organic solvents (VOCs) with water. rsc.org Water has been successfully used as a solvent for the cyclo-desulfurization reaction of 2-aminophenols and isothiocyanates using hydrogen peroxide as an oxidant, offering a cleaner reaction profile. rsc.org Samarium triflate has also been used as a reusable acid catalyst for benzoxazole synthesis in an aqueous medium. organic-chemistry.org
Solvent-Free Conditions: Many modern protocols eliminate the need for a solvent altogether. nih.govnih.gov For example, the condensation of 2-aminophenols and aromatic aldehydes can be achieved using a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free ultrasound irradiation, which offers a rapid reaction time of just 30 minutes. nih.gov Similarly, a Brønsted acidic ionic liquid gel has been used as an efficient, recyclable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions at 130 °C. nih.govacs.org
Energy Efficiency: Microwave irradiation has been employed to accelerate reactions, significantly reducing reaction times and energy consumption. A greener pathway for synthesizing benzoxazole analogs from 2-aminophenol and isothiocyanates was developed using microwave irradiation for just 10 minutes at 100 °C. rsc.org
Catalysis is central to modern organic synthesis, offering enhanced efficiency, selectivity, and milder reaction conditions. A wide array of catalysts has been developed for constructing the benzoxazole ring.
Metal-Catalyzed Synthesis: Various transition metals have proven effective. Copper catalysts, such as copper iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand, are used for the cyclization of ortho-haloanilides. organic-chemistry.org Copper(II) oxide nanoparticles have also been used as a recyclable heterogeneous catalyst. organic-chemistry.org Iron catalysts are an inexpensive and environmentally friendly option for mediating the condensation of o-hydroxynitrobenzenes with alcohols or the oxidative coupling of phenols with oximes. organic-chemistry.orgnih.gov More recently, a titania-supported iridium catalyst has been used for the acceptor-less dehydrogenative synthesis from 2-aminophenols and primary alcohols. rsc.org
Ionic Liquid Catalysts: Ionic liquids (ILs) have gained traction as "green" catalysts and solvents. A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to effectively catalyze the condensation of 2-aminophenol with aldehydes under solvent-free conditions, with the catalyst being easily recovered and reused multiple times without significant loss of activity. nih.govacs.org Another approach uses an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a recyclable catalyst under ultrasound irradiation. nih.gov
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| CuI / 1,10-phenanthroline | ortho-Haloanilides | Effective for C-O bond formation via cyclization. | organic-chemistry.org |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol, Aldehydes | Solvent-free, reusable heterogeneous catalyst. | nih.govacs.org |
| Samarium Triflate (Sm(OTf)₃) | o-Amino(thio)phenols, Aldehydes | Green synthesis in aqueous medium, reusable catalyst. | organic-chemistry.org |
| FeCl₃ / H₂O₂ | Benzoxazoles, Secondary Amines | Environmentally friendly oxidative cyclization. | rsc.org |
| LAIL@MNP | 2-Aminophenols, Aldehydes | Solvent-free, ultrasound-assisted, recyclable magnetic catalyst. | nih.gov |
| Iridium on Titania (Ir/TiO₂) | 2-Aminophenol, Primary Alcohols | Acceptor-less dehydrogenative coupling, reusable catalyst. | rsc.org |
Oxidative methods provide powerful alternatives to classical condensations, often starting from more readily available precursors.
Oxidative Cyclization: This strategy involves the intramolecular cyclization of a precursor that is simultaneously oxidized to form the aromatic benzoxazole ring. One such method involves the direct oxidative cyclization of catechols and primary amines using systems like DDQ/ethyl acetate (B1210297) or O₂/water. researchgate.net The latter system is particularly notable for being mild, green, and economical. researchgate.net Phenolic Schiff bases, formed from the initial condensation of a 2-aminophenol and an aldehyde, can also undergo oxidative cyclization. nih.gov Various oxidants can be employed, including elemental sulfur, which offers a feasible alternative to gaseous oxygen. rsc.org
Dehydrogenative Coupling: This approach involves the formation of C-N and C-O bonds with the concomitant loss of hydrogen, representing a highly atom-economical process. A transition-metal-free method has been developed for the synthesis of 2-substituted benzoxazoles from cyclohexanones and aliphatic primary amines, using TEMPO as a mild oxidant in a cascade reaction. chemistryviews.org Acceptor-less dehydrogenative coupling, where an alcohol is oxidized to an aldehyde in situ without an external hydrogen acceptor, has also been achieved using an iridium catalyst. rsc.org
Derivatization and Structural Modification of this compound
The butanoic acid side chain of the title compound offers a reactive handle for a variety of chemical modifications, allowing for the synthesis of diverse derivatives.
The carboxylic acid group is readily converted into esters and amides, which can significantly alter the compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to its corresponding ester, such as a methyl or ethyl ester, can be achieved through standard Fisher esterification by refluxing the acid in the appropriate alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). Other methods include using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The synthesis of an ethyl ester of the related compound 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid has been reported, demonstrating the feasibility of this transformation on similar scaffolds. nih.gov
Amidation: The formation of amides from the carboxylic acid group is a crucial transformation for creating analogues. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. bohrium.com Direct amidation methods that avoid the isolation of the acyl chloride are often preferred. These methods use coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or peptide coupling agents such as HATU or HOBt. researchgate.net Titanium tetrafluoride (TiF₄) has recently emerged as an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net The synthesis of ten new amide derivatives of 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid highlights the wide applicability of this derivatization. nih.gov
Modification of the Butanoic Acid Side Chain for Structure-Activity Relationship (SAR) Studies
The butanoic acid side chain of this compound is a key site for chemical modification to explore structure-activity relationships (SAR). Research has shown that even minor alterations to this chain can significantly impact the biological properties of the molecule. Key modifications include the formation of amides and esters, which alter the polarity, lipophilicity, and hydrogen bonding capabilities of the parent compound.
One area of investigation has been the synthesis of amide derivatives from the carboxylic acid moiety. For instance, in a study on related 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid derivatives, the carboxylic acid was converted to its corresponding acid chloride and then reacted with various amines to produce a series of butanamide derivatives. This amidation was found to influence the analgesic and anti-inflammatory activities of the compounds.
Similarly, esterification of the butanoic acid side chain represents another common modification strategy. The synthesis of ethyl esters of related benzoxazole butanoic acid derivatives has been reported as a way to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The conversion of the carboxylic acid to an ester can impact factors such as cell membrane permeability and metabolic stability.
The following table summarizes the types of modifications made to the butanoic acid side chain and their rationales in the context of SAR studies.
| Modification Type | Reagents/Conditions | Rationale for SAR Studies |
| Amidation | Thionyl chloride, followed by various primary or secondary amines. | To investigate the influence of hydrogen bond donors and acceptors on biological activity and to explore the impact of substituent size and lipophilicity on potency. |
| Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) or other esterification methods. | To enhance lipophilicity, potentially improving cell permeability and altering the pharmacokinetic profile of the compound. |
These modifications are crucial for optimizing the therapeutic potential of benzoxazole-based compounds by fine-tuning their interactions with biological targets.
Functionalization of the Benzoxazole Ring System (e.g., halogenation, amination, electrophilic substitutions)
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzoxazole ring is a widely used strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. Electrophilic halogenation of aromatic rings is a standard method, often employing reagents like N-bromosuccinimide (NBS) or selectfluor for bromination and fluorination, respectively, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com For benzoxazole derivatives, the position of halogenation is directed by the existing substituents on the ring. For 2-substituted benzoxazoles, electrophilic substitution typically occurs at positions 5 or 6 of the benzoxazole ring. researchgate.net
Amination: The introduction of an amino group onto the benzoxazole ring can provide a handle for further derivatization and can also influence the compound's biological activity by altering its basicity and hydrogen bonding potential. Direct amination of benzoxazoles can be achieved through various methods, including nucleophilic aromatic substitution or metal-catalyzed C-N bond-forming reactions.
Other Electrophilic Substitutions: Other electrophilic substitution reactions, such as nitration and sulfonation, can also be employed to functionalize the benzoxazole ring.
Nitration: Nitration of the benzoxazole ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.net The resulting nitro group can then serve as a precursor for the synthesis of other functional groups, such as amines, through reduction.
Sulfonation: Aromatic sulfonation can introduce a sulfonic acid group onto the ring, which can impact the compound's solubility and interactions with biological targets. youtube.com
The table below summarizes common functionalization reactions for the benzoxazole ring system.
| Reaction Type | Reagents/Conditions | Potential Substitution Positions |
| Halogenation | N-Halosuccinimides (NCS, NBS, NIS), Lewis Acids | 5- and 6-positions |
| Amination | Metal catalysts (e.g., Pd, Cu) with an amine source | Varies depending on the specific methodology |
| Nitration | Nitric acid/Sulfuric acid | 5- and 6-positions |
| Sulfonation | Fuming sulfuric acid | Varies depending on conditions |
These functionalization reactions provide a powerful toolkit for medicinal chemists to systematically modify the benzoxazole scaffold and investigate the impact of these changes on biological activity.
Stereoselective Synthesis and Enantiomeric Control in Benzoxazole Butanoic Acid Derivatives
The development of stereoselective synthetic methods is crucial when a chiral center is present in a molecule, as is the case for many biologically active benzoxazole derivatives. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the reviewed literature, general principles of asymmetric synthesis can be applied. The chiral center in derivatives of this compound is typically at the α- or β-position of the butanoic acid side chain.
One common strategy for achieving enantiomeric control is through the use of chiral starting materials. For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, where the stereochemistry is controlled by starting with a chiral precursor. researchgate.net
Another approach involves the use of chiral auxiliaries or catalysts in the key bond-forming steps. For example, asymmetric cyclization reactions to form the benzoxazole ring or the stereoselective construction of the butanoic acid side chain can be employed. While not specific to the target molecule, the asymmetric synthesis of related 4,1-benzoxazepine-2,5-diones has been achieved by coupling substituted anthranilic acids with chiral α-haloacids. nih.govmdpi.com This demonstrates the principle of using a chiral pool approach to induce stereochemistry in the final product.
The separation of enantiomers from a racemic mixture, known as chiral resolution, is another viable method. This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.
The table below outlines general approaches for achieving enantiomeric control in the synthesis of chiral benzoxazole derivatives.
| Approach | Description | Example from Related Systems |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereochemistry. | Synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. researchgate.net |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. | N/A in the direct context of the target molecule from the provided search results. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical reaction. | Asymmetric cyclization to form related heterocyclic systems. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Diastereomeric salt formation or chiral chromatography. |
Further research is needed to develop specific and efficient stereoselective synthetic routes to enantiomerically pure this compound and its derivatives to fully explore their stereochemistry-dependent biological activities.
Biosynthetic Pathways and Enzymatic Synthesis Approaches
The benzoxazole moiety is found in a number of naturally occurring compounds, and the elucidation of their biosynthetic pathways has provided insights into enzymatic strategies for benzoxazole ring formation. While a specific biosynthetic pathway for this compound has not been described, the general principles of benzoxazole biosynthesis can be informative.
A key precursor in the biosynthesis of many benzoxazole-containing natural products is an ortho-aminophenol derivative. The formation of the oxazole (B20620) ring is often achieved through the cyclization of an N-acyl-2-aminophenol intermediate. This cyclization can be followed by an oxidation step to yield the aromatic benzoxazole ring.
Recent studies have shed light on the enzymatic machinery responsible for these transformations. For example, the biosynthesis of the benzoxazole moiety in certain microorganisms involves enzymes that catalyze the condensation of a carboxylic acid with an aminophenol, followed by a cyclodehydration reaction.
These biosynthetic insights have paved the way for the development of enzymatic synthesis approaches for benzoxazole derivatives. The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. While still an emerging area, the application of enzymes for the synthesis of benzoxazole-containing molecules holds promise for the development of greener and more efficient synthetic routes.
The table below summarizes the key steps and enzymes involved in the biosynthesis of benzoxazole rings in nature.
| Biosynthetic Step | Enzyme Class (if known) | Description |
| Acylation of o-aminophenol | Acyl-CoA ligases or similar | Activation of a carboxylic acid and its transfer to the amino group of an o-aminophenol derivative. |
| Cyclodehydration | Cyclases | Intramolecular cyclization of the N-acyl-o-aminophenol intermediate to form a dihydrobenzoxazole. |
| Oxidation | Oxidases/Dehydrogenases | Aromatization of the dihydrobenzoxazole to the final benzoxazole ring. |
The exploration of these enzymatic pathways could lead to novel biocatalytic methods for the synthesis of this compound and its analogs.
In Depth Pharmacological and Biological Investigations Excluding Human Clinical Data
In Vitro Biological Activity Spectrum of 4-(1,3-Benzoxazol-2-yl)butanoic acid and Related Benzoxazole (B165842) Derivatives
The in vitro evaluation of a compound is a critical step in drug discovery, offering insights into its mechanism of action at a molecular and cellular level. For this compound and its chemical relatives, a wide array of in vitro assays have been employed to map out their biological activity.
Receptor Binding and Enzyme Inhibition Studies
Benzoxazole derivatives have been the subject of numerous studies to determine their ability to bind to and inhibit the activity of various enzymes and receptors, which are often implicated in disease pathogenesis.
D-Alanyl-D-Alanine Ligase Inhibition: The enzyme D-alanyl-D-alanine ligase (Ddl) is crucial for the synthesis of bacterial cell walls, making it an attractive target for novel antibiotics. ucl.ac.beresearchgate.net The antibiotic D-cycloserine is known to target Ddl. nih.gov Research into new inhibitors has led to the design of benzoxazole-based compounds. A series of 2-phenylbenzoxazole (B188899) derivatives were designed and synthesized, with the most effective compound demonstrating complete inhibition of the D-alanyl-D-alanine ligase from Enterococcus faecalis with a half-maximal inhibitory concentration (IC50) of 400 μM. ucl.ac.be
PARP-2 Inhibition: Poly (ADP-ribose) polymerase-2 (PARP-2) is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy. In a study focused on developing anti-breast cancer agents, several series of benzoxazole derivatives were synthesized. nih.govresearchgate.net Two compounds, 12 and 27 , emerged as highly potent PARP-2 inhibitors with IC50 values of 0.07 µM and 0.057 µM, respectively. nih.govresearchgate.net These findings suggest that the benzoxazole scaffold can be effectively utilized to design powerful PARP-2 inhibitors. nih.govresearchgate.net
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov A number of benzoxazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. derpharmachemica.comnih.gov One study reported a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives, with some compounds showing high selectivity for COX-2 over COX-1. derpharmachemica.com For instance, compound VI 6 was found to be 379-fold more selective for COX-2. derpharmachemica.com Another study identified 2-(2-arylphenyl)benzoxazole as a novel scaffold for selective COX-2 inhibition, with some derivatives showing anti-inflammatory potential comparable to or better than celecoxib (B62257) and diclofenac. nih.gov
DNA Gyrase and Topoisomerase I/II Inhibition: DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial and anticancer drugs. acs.orgnih.gov Several benzoxazole and related benzothiazole (B30560) derivatives have been investigated as inhibitors of these enzymes. nih.govtandfonline.comnih.govnih.govacs.org Some 2,5-disubstituted-benzoxazole derivatives have shown significant inhibitory activity against eukaryotic DNA topoisomerase I and II. nih.govtandfonline.com For example, 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were identified as potent inhibitors of topoisomerase II. nih.govtandfonline.com In the realm of antibacterial agents, benzothiazole-based inhibitors have demonstrated potent inhibition of DNA gyrase and topoisomerase IV. acs.orgnih.govnih.gov
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com The benzoxazole scaffold has been explored for the development of new AChE inhibitors. mdpi.comresearchgate.netnih.govnih.gov Studies have shown that certain benzoxazole derivatives can potently and selectively inhibit AChE. nih.govnih.gov For instance, a series of N-benzylpiperidine benzisoxazoles, a related heterocyclic system, displayed potent in vitro inhibition of AChE with IC50 values in the nanomolar range. nih.gov Another study on phenyl benzoxazole derivatives identified a compound with an IC50 of 0.363 µM for AChE. nih.gov
Table 1: Enzyme Inhibition by Selected Benzoxazole Derivatives
| Enzyme Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| D-Alanyl-D-Alanine Ligase | 2-Phenylbenzoxazoles | IC50 of 400 μM against E. faecalis Ddl. | ucl.ac.be |
| PARP-2 | Phenyl amide linked benzoxazoles | IC50 values as low as 0.057 µM. | nih.govresearchgate.net |
| COX-2 | Thiazole-amino-benzoxazoles | Up to 379-fold selectivity for COX-2 over COX-1. | derpharmachemica.com |
| DNA Topoisomerase II | 2,5-Disubstituted-benzoxazoles | Significant inhibition with IC50 values in the micromolar range. | nih.govtandfonline.com |
| Acetylcholinesterase | N-Benzylpiperidine benzisoxazoles | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |
| DNA Gyrase | Benzothiazole derivatives | Potent inhibition of E. coli gyrase in the low nanomolar range. | nih.gov |
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays are instrumental in understanding how a compound affects cellular processes such as proliferation, cell cycle, and apoptosis (programmed cell death).
Antiproliferative Activity in Cancer Cell Lines: A significant body of research has demonstrated the antiproliferative effects of benzoxazole derivatives against various human cancer cell lines. nih.gov For instance, newly synthesized benzoxazole derivatives have been evaluated for their cytotoxic activities against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with some compounds showing promising results. nih.gov Similarly, novel benzoxazole and naphthoxazole analogs have exhibited antiproliferative potency against a panel of human cancer cell lines. mdpi.comnih.govnih.gov
Cell Cycle Arrest and Apoptosis Induction: Beyond simply halting cell growth, many anticancer agents work by inducing cell cycle arrest at specific checkpoints or by triggering apoptosis. The PARP-2 inhibiting benzoxazole derivatives mentioned earlier were found to cause cell cycle arrest in the G2/M and G1/S phases in a mutant MCF-7 cell line and possessed significant apoptosis-promoting activity. nih.govresearchgate.net Other studies have also designed benzoxazole derivatives as potential inducers of apoptosis. nih.gov
Table 2: Cellular Effects of Selected Benzoxazole Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Cellular Effect | Reference |
|---|---|---|---|
| Phenyl amide linked benzoxazoles | MCF-7 (Breast) | Cell cycle arrest at G2/M and G1/S, apoptosis induction. | nih.govresearchgate.net |
| Substituted benzoxazoles | MCF-7 (Breast), HepG2 (Liver) | Cytotoxic activity, apoptosis induction. | nih.gov |
| Naphthoxazole analogs | Various human cancer cell lines | Antiproliferative activity. | mdpi.comnih.govnih.gov |
Evaluation of Antimicrobial Activity Against Various Microbial Strains
The benzoxazole nucleus is a common scaffold in compounds exhibiting antimicrobial properties.
Antibacterial and Antifungal Activity: Screening of a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while their antibacterial potential was not exceptionally high, they acted selectively against Gram-positive bacteria such as Bacillus subtilis. nih.gov Importantly, nearly half of the studied compounds demonstrated antifungal properties, including activity against the pathogenic yeast Candida albicans. nih.gov Other research has also highlighted the antimicrobial activity of novel benzoxazole derivatives. acs.org
Structure-Activity Relationship (SAR) Studies and Molecular Descriptors in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds.
Key Structural Features for Biological Activity: Across the various biological targets, certain structural features of benzoxazole derivatives have been identified as important for their activity. For COX-2 inhibition, molecular docking studies have suggested that the benzoxazole ring is a critical moiety for interacting with key amino acid residues in the enzyme's active site. nih.gov In the context of AChE inhibition, quantitative structure-activity relationship (QSAR) studies have been employed to design more potent inhibitors. nih.gov For PARP-2 inhibitors, the design strategy involved combining the benzoxazole scaffold with different amines via a reversed phenyl amide linker. nih.govresearchgate.net SAR studies on DNA gyrase inhibitors have systematically explored modifications to the central scaffold and various substituents to improve antibacterial activity. nih.gov These studies collectively demonstrate that the biological activity of benzoxazole derivatives can be finely tuned by modifying the substituents on the benzoxazole ring system.
In Vivo Preclinical Studies (Non-Human Models)
Following promising in vitro results, the efficacy of lead compounds is evaluated in living organisms, typically in animal models of disease.
Animal Model Evaluation of Efficacy for Target Biological Activities
Anti-inflammatory and Analgesic Activity: Derivatives of (2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated potent analgesic and anti-inflammatory activity in animal models. derpharmachemica.com Specifically, 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid and its derivatives have been synthesized and screened for their antinociceptive and anti-inflammatory properties. nih.gov
Cognitive Enhancement: In the context of acetylcholinesterase inhibition, a potent benzisoxazole derivative not only showed a dose-dependent elevation of acetylcholine (B1216132) in the mouse forebrain but also reversed amnesia in a mouse passive avoidance model. nih.gov Similarly, a phenyl benzoxazole derivative demonstrated significant reversal of cognitive deficits in in vivo studies. nih.gov
Pharmacodynamics in Preclinical Systems
Preclinical studies on analogues of this compound suggest potential anti-inflammatory and nociceptive modulatory effects. Research into a series of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid derivatives demonstrated notable antinociceptive and anti-inflammatory activities in animal models. nih.gov The carboxylic acid form of this compound was identified as the most potent in these assays, with its activity diminishing upon conversion to various amide derivatives. nih.gov
In a separate line of investigation, novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives were synthesized and evaluated for their ability to suppress lipopolysaccharide (LPS)-induced inflammation. mdpi.com Several of these compounds exhibited potent inhibitory effects on the mRNA expression of key pro-inflammatory cytokines, interleukin-6 (IL-6) and interleukin-1β (IL-1β), in vitro. mdpi.com The inhibitory concentrations (IC₅₀) for the most active of these analogues were determined, highlighting their potential as modulators of inflammatory responses. mdpi.com
Furthermore, studies on compounds with different heterocyclic cores but retaining the butanoic acid side chain have shown engagement with significant biological targets. For instance, a series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists, a target known for its role in autoimmune diseases. nih.gov Additionally, analogues such as 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid and 4-amino-3-benzo[b]furan-2-yl butanoic acid have been investigated as antagonists or partial agonists at GABA-B receptors in the spinal cord of rats, indicating a potential role in modulating neurotransmission. nih.gov
Table 1: In Vitro Inhibitory Activity of Benzoxazole Analogues on Cytokine mRNA Expression
| Compound ID | Target | IC₅₀ (µM) |
|---|---|---|
| 4d | IL-6 & IL-1β | 6.04 x 10⁻⁵ |
| 5c | IL-6 & IL-1β | 1.64 |
| 5d | IL-6 & IL-1β | 3.27 x 10⁻² |
| 5f | IL-6 & IL-1β | 4.44 x 10⁻⁴ |
| 5m | IL-6 & IL-1β | 1.99 x 10⁻⁴ |
Data derived from a study on 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. mdpi.com
Pharmacokinetics (ADME) in Preclinical Systems
Specific preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for this compound are not readily found in the reviewed literature. However, pharmacokinetic principles can be inferred from studies on related chemical structures.
For example, a study on 8-[(1H-benzotriazol-1-yl)amino]octanoic acid , a compound with a different heterocyclic core but a similar carboxylic acid side chain, was conducted in rats. nih.gov This study revealed a biphasic time-concentration profile with relatively low clearance and a prolonged elimination half-life following intravenous administration. nih.gov The major circulating metabolites were identified as products of β-oxidation of the fatty acid side chain. nih.gov This suggests that the butanoic acid moiety of the target compound could also be susceptible to metabolic processes like β-oxidation.
In silico ADME predictions have been performed for other heterocyclic compounds, such as 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives . nih.gov These computational studies predicted good drug-likeness properties for the synthesized compounds, with most showing a high percentage of in silico absorption and compliance with Lipinski's rule of five. nih.gov While these are predictions for a different class of compounds, they illustrate a common approach in early drug discovery to estimate the pharmacokinetic profile of novel chemical entities.
Table 2: Predicted In Silico ADME Properties for a Representative Benzothiazole Analogue
| Property | Predicted Value |
|---|---|
| Molecular Weight | < 500 |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Absorption (%) | > 70% |
These are generalized predictions for a class of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives and not specific to this compound. nih.gov
Mechanistic Elucidation of Biological Actions of this compound and Analogues
The precise molecular mechanisms of this compound have not been elucidated. However, mechanistic studies on its analogues provide a foundational understanding of the potential pathways through which this class of compounds may exert its effects.
Identification of Molecular Targets and Ligand Interaction Modes
As previously mentioned, analogues of this compound have been shown to interact with specific molecular targets. The identification of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ receptor agonists provides a clear molecular target for that specific chemical series. nih.gov Similarly, the characterization of 4-amino-3-benzo(b)furan-2-yl butanoic acid analogues as GABA-B receptor modulators points to another potential area of interaction for structurally similar compounds. nih.gov
For the anti-inflammatory benzoxazole derivatives, while a specific protein target has not been definitively identified in the provided literature, their action on cytokine expression suggests an interaction with components of the inflammatory signaling cascade. mdpi.com Virtual screening studies of other benzoxazole-containing compounds have suggested potential inhibition of enzymes such as Mycobacterium tuberculosis ATP phosphoribosyl transferase and APS reductase, indicating the diverse range of targets this scaffold can be adapted to. mdpi.com
Downstream Signaling Pathway Analysis and Gene Expression Profiling
The observed biological effects of analogues of this compound are a consequence of their impact on downstream signaling pathways and subsequent gene expression. The study on 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives demonstrated a clear effect on gene expression, specifically the downregulation of IL-6 and IL-1β mRNA. mdpi.com This strongly suggests an interference with the signaling pathways that lead to the transcription of these genes, such as the NF-κB pathway, which is a central regulator of inflammation. mdpi.com
Proteomic and Metabolomic Profiling in Response to Compound Exposure
There is no specific proteomic or metabolomic profiling data available for this compound in the public domain. Such studies are crucial for obtaining an unbiased, system-wide view of the cellular response to a compound. Proteomic analysis would identify changes in protein expression and post-translational modifications, offering clues about the pathways and cellular processes affected. Metabolomic profiling, on the other hand, would reveal alterations in the levels of small-molecule metabolites, providing a functional readout of the cellular metabolic state.
In the context of related research areas, proteomic analyses have been used to understand the response of bacteria to antimicrobial agents, revealing changes in proteins involved in cell wall synthesis, iron metabolism, and cell division. nih.gov Similarly, metabolomic profiling is a powerful tool for understanding the metabolic shifts that occur in response to various stimuli. For example, it has been used to elucidate the biochemical pathways responsible for the response of organisms to environmental changes. These methodologies represent important future avenues of research to fully characterize the biological actions of this compound and its analogues.
Applications in Chemical Biology, Agrochemicals, and Materials Science
4-(1,3-Benzoxazol-2-yl)butanoic acid as a Chemical Probe or Scaffold
The structural characteristics of this compound make it an ideal candidate for use as a chemical probe and a foundational scaffold in the development of new functional molecules.
Fluorescent labeling is a cornerstone of modern biological imaging, allowing for the visualization of cellular structures and processes at a molecular level. nih.gov Small organic fluorescent probes are particularly useful due to their ability to easily penetrate cells. nih.gov Aromatic benzoxazole (B165842) derivatives are known for their fluorescent properties. acs.org The benzoxazole core can be modified to create fluorescent probes for various metal ions. nih.gov For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been effectively used as a fluorogenic labeling reagent for the analysis of amino acid neurotransmitters. nih.gov This highlights the potential of the benzoxazole scaffold, a key feature of this compound, in the development of novel fluorescent probes for bioimaging. researchgate.net
While direct evidence for the use of this compound as an affinity chromatography ligand is not prevalent in the reviewed literature, the inherent properties of the molecule suggest its potential in this area. The carboxylic acid group can be readily functionalized to immobilize the molecule onto a solid support, a key step in creating an affinity matrix. The benzoxazole ring system can then act as a specific binding partner for target proteins or other biomolecules, enabling their purification from complex mixtures.
The benzoxazole heterocycle is a highly exploited scaffold in drug discovery due to the broad range of biological activities exhibited by both natural and synthetic benzoxazoles. nih.govkorea.ac.kr This scaffold is present in several commercially available drugs. nih.govmdpi.com The versatility of the benzoxazole core allows for extensive chemical modifications to optimize pharmacological properties. mdpi.comrsc.org
Derivatives of benzoxazole have shown a wide array of pharmacological activities, including:
Anticancer mdpi.com
Antimicrobial mdpi.com
Analgesic mdpi.com
Anti-inflammatory mdpi.comnih.gov
Neuroprotective mdpi.com
Anticonvulsant nih.gov
For example, studies on 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid and its derivatives have demonstrated significant antinociceptive and anti-inflammatory properties. nih.govresearchgate.net The carboxylic acid moiety, in particular, was found to be crucial for these activities. nih.gov The flexibility of the benzoxazole scaffold allows for strategic modifications to enhance potency and selectivity, making it a valuable tool in the development of new therapeutic agents. rsc.org
Table 1: Investigated Biological Activities of Benzoxazole Derivatives
| Activity | Target/Model | Key Findings |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 2-(2-arylphenyl)benzoxazole identified as a new and selective ligand for COX-2. nih.gov |
| Antinociceptive and Anti-inflammatory | In vivo animal models | 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid exhibited the highest activity. nih.gov |
| Anticancer | Human cancer cell lines | Certain benzoxazole derivatives showed better anticancer activity than 5-fluorouracil. nih.gov |
| Antimicrobial | Various bacterial and fungal strains | Several synthesized benzoxazole derivatives showed potent antimicrobial activity. mdpi.comnih.gov |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. nih.gov Supramolecular self-assembly offers a versatile strategy for constructing novel materials with a wide range of applications, including in the medical field. nih.govnih.gov While specific studies on the supramolecular behavior of this compound are limited, the structural components of the molecule suggest its potential for participating in self-assembly processes. The planar benzoxazole ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds, both of which are key driving forces for self-assembly. nih.gov These types of interactions can lead to the formation of well-ordered supramolecular structures. tue.nl
Potential Applications in Agrochemical Discovery
The benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. mdpi.comnih.gov Benzoxazole derivatives have demonstrated a broad spectrum of biological activities relevant to agriculture, including herbicidal, insecticidal, and fungicidal properties. mdpi.comnih.govresearchgate.net The stable and easily modifiable nature of the benzoxazole structure makes it a valuable platform for developing novel pesticides. mdpi.comnih.gov
For instance, commercially available herbicides like fenoxaprop-p-ethyl (B1329639) contain a benzoxazole core and function by inhibiting fatty acid synthesis in plants. mdpi.com The discovery of oxazosulfyl, a benzoxazole-based insecticide, further underscores the potential of this chemical class in pest management. mdpi.com Research has shown that various benzoxazole derivatives exhibit significant antifungal activity. researchgate.net The structural diversity that can be achieved with the benzoxazole scaffold allows for the fine-tuning of activity against specific agricultural pests and diseases. nih.govnih.gov
Coordination Chemistry and Catalytic Capabilities of Benzoxazole Complexes
Benzoxazole derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. acs.orgunm.edu The nitrogen atom of the oxazole (B20620) ring and often an additional donor group can chelate to a metal center. unm.edu The coordination of benzoxazole-based ligands to metal ions can lead to complexes with interesting properties and potential catalytic applications. acs.org
For example, benzoxazole ligands have been used to synthesize complexes with transition metals like cobalt and copper, as well as with lanthanides. acs.orgunm.edu The resulting metal complexes can exhibit unique electronic and structural properties. acs.org Furthermore, the coordination of benzoxazole derivatives to metal ions has been shown to enhance their biological activity in some cases, such as in the development of antibacterial agents. nih.gov While the catalytic capabilities of complexes specifically derived from this compound are not extensively documented, the fundamental principles of coordination chemistry suggest that such complexes could be explored for various catalytic transformations.
Computational and Theoretical Studies
Quantum Chemical Calculations of 4-(1,3-Benzoxazol-2-yl)butanoic acid
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the subatomic level. By applying the principles of quantum mechanics, researchers can model and predict a molecule's electronic distribution, energy, and geometric structure.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For benzoxazole (B165842) derivatives, DFT calculations, often employing functionals like B3LYP with a 6-311G(d,p) or similar basis set, can map the electron density and identify molecular regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level correlates with the molecule's capacity to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. lookchem.com
In this compound, the electron-rich benzoxazole ring, with its nitrogen and oxygen heteroatoms, is a primary center of electronic activity. rsc.org The lone electron pairs on these atoms contribute to the aromatic system, affecting the electron density across the fused rings. The butanoic acid chain, particularly the electron-withdrawing carboxylic acid group, further influences the electronic properties of the molecule.
Conformer Analysis and Molecular Dynamics Simulations
The flexible butanoic acid side chain of this compound allows the molecule to exist in numerous spatial arrangements or conformations. Computational conformer analysis is vital for identifying the most stable, low-energy three-dimensional structures. This is crucial because a molecule's biological activity is frequently dependent on its specific conformation when it binds to a biological target. esisresearch.org
Molecular dynamics (MD) simulations provide deeper insights into the dynamic behavior of the molecule over time. rsc.org By simulating the movements of atoms, MD can reveal how this compound behaves in various environments, such as in an aqueous solution, and can explore its conformational landscape more thoroughly than static models. rsc.orgnih.gov These simulations are invaluable for understanding how the molecule might adapt its shape to fit within the binding site of a protein. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method that predicts the most likely orientation of a ligand when it binds to a target protein to form a stable complex. rdd.edu.iq This technique is widely used in drug discovery to screen potential drug candidates like this compound against known protein targets. nih.govnih.gov The process evaluates various binding poses and uses a scoring function to estimate the binding affinity for each. globalresearchonline.net
For benzoxazole derivatives, molecular docking studies have been crucial in identifying potential biological targets and clarifying the key molecular interactions that stabilize the ligand-protein complex. researchgate.netsemanticscholar.org These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The planar benzoxazole ring can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in the protein's binding site. mdpi.com The nitrogen atom of the benzoxazole ring can act as a hydrogen bond acceptor, while the carboxylic acid group of the butanoic acid chain is capable of forming strong hydrogen bonds with polar residues. mdpi.comnih.gov
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Benzoxazole nitrogen (acceptor) | Serine, Threonine, Aspartate, Glutamate, Lysine |
| Hydrophobic Interactions | Benzene (B151609) ring, Butyl chain | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Benzoxazole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.org This approach is based on the principle that a compound's activity is a direct function of its physicochemical properties, which are dictated by its molecular structure. researchgate.net
In a QSAR study, a dataset of molecules with known activities is used to train a predictive model. rsc.org Various molecular descriptors—numerical values representing properties like topology, electronic distribution, or steric effects—are calculated for each molecule. researchgate.net Statistical methods are then employed to create an equation that links these descriptors to the observed biological activity. researchgate.net For benzoxazole derivatives, QSAR models have been successfully developed to predict activities such as antimicrobial and anticancer effects. nih.govresearchgate.net These models help identify critical structural features for bioactivity and can be used to forecast the potency of novel, yet-to-be-synthesized compounds, thus optimizing the drug discovery pipeline. rsc.org
Retrosynthetic Analysis and Reaction Pathway Predictions
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. The process involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For this compound, the most apparent retrosynthetic strategy involves the formation of the benzoxazole ring.
A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.govorganic-chemistry.org
Retrosynthetic Pathway:
Target Molecule: this compound
Disconnection 1 (Benzoxazole Ring Formation): The key disconnection breaks the C-N and C-O bonds of the oxazole (B20620) ring. This points to a cyclization reaction between a 2-aminophenol and a butanoic acid derivative.
Precursors: The logical precursors are 2-aminophenol and an activated form of butanoic acid, such as succinic anhydride or a related derivative, which can undergo condensation and cyclization. The reaction often proceeds via an intermediate Schiff base, which then cyclizes. nih.gov
Computational chemistry can further aid this process by predicting reaction pathway feasibility. By calculating the thermodynamics and kinetics of the proposed synthetic steps, researchers can anticipate potential challenges, such as side reactions or high energy barriers, and refine the reaction conditions for optimal yield and purity. researchgate.net
Future Perspectives and Identification of Research Gaps
Unexplored Synthetic Avenues and Advanced Derivatization Possibilities
While established methods for synthesizing the benzoxazole (B165842) core, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, are efficient, there remain significant opportunities for innovation. researchgate.net Future synthetic research could focus on developing more sustainable and atom-economical methodologies.
Advanced derivatization of the parent molecule, 4-(1,3-Benzoxazol-2-yl)butanoic acid, offers a direct path to novel chemical entities with potentially enhanced biological activities. Key areas for exploration include:
Modification of the Butanoic Acid Chain: The carboxylic acid moiety is a prime site for derivatization. Standard transformations into esters and amides have been reported for analogous structures, such as 4-(5-chloro-2(3H)-benzoxazolone-3-yl)butanoic acid, to modulate activity. nih.govresearchgate.net However, more advanced modifications, like the formation of bioisosteres such as tetrazoles or hydroxamic acids, remain largely unexplored. These groups could alter the compound's pharmacokinetic profile and introduce new interactions with biological targets.
Functionalization of the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro, amino, hydroxyl groups) onto the benzene portion of the benzoxazole ring can significantly influence electronic properties and lipophilicity, thereby affecting target binding and cell permeability. nih.gov
Scaffold Hopping and Hybridization: A particularly promising avenue is the creation of hybrid molecules. This involves linking the this compound scaffold to other pharmacologically active moieties, such as those found in 1,3,4-oxadiazoles or thiazolidinones, which are known for their diverse biological activities. mdpi.comnanobioletters.com This approach could lead to dual-action agents or compounds with novel mechanisms of action. For instance, novel compounds with a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been synthesized to target inflammatory pathways. mdpi.com
| Modification Site | Potential Functional Group | Anticipated Outcome | Relevant Research Context |
|---|---|---|---|
| Butanoic Acid Moiety | Amides, Esters | Modulate solubility and cell permeability | nih.govresearchgate.net |
| Butanoic Acid Moiety | Tetrazoles, Hydroxamic Acids | Introduce novel target interactions (bioisosteric replacement) | General Medicinal Chemistry Principles |
| Benzene Ring | Halogens, Nitro, Amino Groups | Alter electronic properties and lipophilicity | nih.gov |
| Entire Scaffold | Hybridization with other heterocycles (e.g., oxadiazole, thiazole) | Create dual-action agents or novel mechanisms of action | mdpi.comnanobioletters.commdpi.com |
Emerging Biological Targets and Novel Therapeutic Areas for Preclinical Investigation
Benzoxazole derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netscite.ai However, the focus is shifting towards more specific and novel biological targets where these compounds could offer new therapeutic solutions.
Oncology: Beyond general cytotoxicity, specific enzyme targets are emerging. Benzoxazole derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and mTOR, both critical in cancer progression. nih.govmdpi.com Another promising target is aromatase, an enzyme involved in estrogen biosynthesis, which is crucial in hormone-dependent breast cancer. rsc.org The potential for this compound derivatives to act as cholinesterase inhibitors also opens a novel therapeutic angle, as these enzymes are implicated in cell proliferation and apoptosis pathways in cancer. mdpi.com
Inflammatory and Metabolic Diseases: The anti-inflammatory properties of benzoxazoles are well-documented. nih.gov New research has identified specific molecular targets, such as the P2Y14 nucleotide receptor, for the treatment of inflammatory conditions like gout. nih.gov Furthermore, studies on related structures that modulate pro-inflammatory cytokines like IL-1β and IL-6 suggest a clear path for preclinical investigation in various autoimmune and inflammatory disorders. mdpi.com
Infectious Diseases: While general antimicrobial activity has been noted, there is a significant opportunity to investigate benzoxazole derivatives against neglected tropical diseases. nih.gov Research has shown that certain benzoxazole amides possess moderate activity against parasites like Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African sleeping sickness, respectively. acs.org
Agrochemicals: The structural stability and versatility of the benzoxazole scaffold make it suitable for applications beyond medicine. There is growing interest in developing benzoxazole-based compounds as fungicides and herbicides, an area where new chemical entities are constantly needed to combat resistance. nih.gov
| Therapeutic Area | Emerging Biological Target | Disease Relevance | Supporting Research |
|---|---|---|---|
| Oncology | VEGFR-2, mTOR, Aromatase | Inhibition of tumor growth, angiogenesis, and hormone production | nih.govmdpi.comrsc.org |
| Inflammatory Diseases | P2Y14 Receptor, IL-1β, IL-6 | Treatment of gout and other inflammatory conditions | mdpi.comnih.gov |
| Infectious Diseases | Parasitic enzymes/proteins | Treatment of neglected tropical diseases (e.g., Chagas disease) | acs.org |
| Agrochemicals | Fungal metabolic pathways | Development of novel fungicides | nih.gov |
Advancements in Analytical and Computational Characterization Techniques
The rational design and characterization of new derivatives of this compound can be significantly accelerated by adopting modern analytical and computational tools.
Computational Chemistry: In silico techniques are indispensable for modern drug discovery. rsc.org Advanced computational studies can predict the properties and activities of novel derivatives before their synthesis, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify key structural features that correlate with biological activity. rsc.orgtandfonline.com
Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its target protein, providing insights into binding modes and affinities. nih.govbenthamdirect.com This is crucial for optimizing derivatives to fit a specific biological target, such as an enzyme's active site.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in the discovery process is critical. rsc.org
Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties, stability, and reactivity of designed molecules. biointerfaceresearch.com
Advanced Analytical Techniques: While standard techniques like NMR and Mass Spectrometry are fundamental for structural elucidation, more advanced methods can provide deeper insights. The use of hyphenated techniques (e.g., LC-MS/MS) is standard for metabolite identification. Furthermore, advanced solid-state characterization and techniques like ion mobility-mass spectrometry, which provides information on a molecule's size and shape (collision cross-section), can offer additional data for characterizing these compounds. uni.lu
| Technique | Application in Benzoxazole Research | Key Benefit | Supporting Research |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Identify structural features essential for biological activity | Guides rational drug design | rsc.orgtandfonline.com |
| Molecular Docking & Dynamics | Predict binding modes and affinity to biological targets | Optimizes ligand-target interactions | nih.govnih.govbenthamdirect.com |
| DFT Calculations | Analyze molecular stability, reactivity, and electronic properties | Provides fundamental understanding of molecular behavior | biointerfaceresearch.com |
| ADMET Prediction | Forecast the pharmacokinetic and toxicity profile | Reduces late-stage drug development failures | rsc.org |
Interdisciplinary Research Opportunities and Collaborations in Benzoxazole Chemistry
The multifaceted nature of benzoxazole chemistry necessitates a collaborative, interdisciplinary approach to fully exploit its potential. chemistryjournal.net Future progress will depend on bridging the gaps between different scientific fields.
Chemistry and Biology/Pharmacology: The most fundamental collaboration is between synthetic chemists who design and create new molecules and biologists/pharmacologists who test them. Open science initiatives, like the Drugs for Neglected Diseases initiative's (DNDi) Open Synthesis Network, provide a model for how academic chemistry labs can contribute directly to global health drug discovery pipelines by synthesizing compounds for biological screening against various pathogens. acs.orgdndi.org
Computational and Experimental Science: A synergistic loop between computational chemists and experimental scientists is crucial. Computational predictions can guide synthetic efforts, while experimental results provide essential data to refine and validate computational models, leading to more accurate future predictions. rsc.org
Medicinal Chemistry and Materials Science: The benzoxazole scaffold has applications beyond pharmaceuticals, including in the development of polymers and other specialty chemicals. chemistryjournal.net Collaborations with materials scientists could lead to the discovery of novel materials with unique optical or electronic properties.
Academia and Industry: Partnerships between academic research groups and industrial partners are vital for translating basic scientific discoveries into tangible products, whether they be new drugs or agrochemicals.
| Collaborating Fields | Research Goal | Example Initiative/Area |
|---|---|---|
| Synthetic Chemistry & Parasitology | Discover new treatments for neglected tropical diseases | Open Synthesis Networks (e.g., DNDi) acs.orgdndi.org |
| Computational Chemistry & Medicinal Chemistry | Accelerate drug discovery through rational design | Integrated in silico and experimental workflows rsc.org |
| Pharmacology & Agrochemical Science | Explore dual-use applications of bioactive compounds | Screening medicinal compound libraries for fungicidal/herbicidal activity nih.gov |
| Chemistry & Materials Science | Develop novel functional materials | Investigating benzoxazole-containing polymers chemistryjournal.net |
Q & A
Q. What are the optimal synthetic routes for 4-(1,3-Benzoxazol-2-yl)butanoic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis typically involves coupling benzoxazole derivatives with butanoic acid precursors. A common approach is the condensation of 2-aminophenol with γ-keto acids under acidic conditions, followed by cyclization. For example, reacting 2-aminophenol with levulinic acid in the presence of polyphosphoric acid (PPA) at 120–140°C yields the benzoxazole core . Adjusting stoichiometric ratios (e.g., 1:1.2 for aminophenol:levulinic acid) and using catalysts like zinc chloride can improve yields by 15–20%. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure compound .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (DMSO-d6) identify key signals: the benzoxazole proton (δ 8.1–8.3 ppm) and the butanoic acid chain (δ 2.5–2.7 ppm for CH2; δ 12.1 ppm for COOH) .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity (>98%) with UV detection at 254 nm .
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1700–1720 cm⁻¹, benzoxazole C=N at 1620 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry models predict the compound’s interaction with biological targets?
- Methodological Answer :
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s SMILES string (e.g.,
O=C(O)CCC1=NC2=CC=CC=C2O1) can predict binding affinities. For example, docking studies against cyclooxygenase-2 (COX-2) reveal hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, suggesting anti-inflammatory potential . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties, correlating with experimental UV-Vis spectra (λ_max ≈ 280 nm) .
Q. What strategies resolve contradictions in spectral data when analyzing derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]⁺ at m/z 219.0764 for C₁₁H₁₀NO₃⁺) .
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex derivatives, such as distinguishing benzoxazole protons from aromatic impurities .
- X-ray Crystallography : Provides definitive structural validation, especially for polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) .
Q. How does the benzoxazole ring influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The benzoxazole moiety enhances:
- Lipophilicity : LogP ≈ 2.1 (calculated via XLogP3), improving membrane permeability .
- Acid Stability : The electron-withdrawing effect of the oxazole ring stabilizes the butanoic acid group (pKa ≈ 4.2), making it resistant to hydrolysis at physiological pH .
- Photophysical Properties : Strong absorbance in the UV range (ε = 12,500 M⁻¹cm⁻¹ at 275 nm) due to π→π* transitions in the heterocycle .
Comparative Analysis of Structurally Related Compounds
| Compound Name | Molecular Formula | Key Features | Reference |
|---|---|---|---|
| 4-(Benzoxazol-2-yl)benzoic acid | C₁₄H₉NO₃ | Higher acidity (pKa 3.8) due to aromatic carboxyl group | |
| 4-(Benzothiazol-2-yl)butanoic acid | C₁₁H₁₁NO₂S | Thiazole ring increases logP (2.8) and redox activity | |
| 4-(Imidazol-5-yl)butanoic acid | C₇H₁₀N₂O₂ | Enhanced hydrogen-bonding capacity via imidazole N-H |
Key Considerations for Experimental Design
- Safety Protocols : Use fume hoods when handling polyphosphoric acid (PPA) due to corrosive fumes .
- Data Reproducibility : Pre-dry solvents (e.g., ethanol over molecular sieves) to avoid side reactions .
- Contradiction Mitigation : Triangulate spectral data (NMR, HRMS, XRD) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
